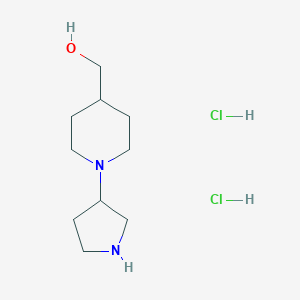
(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride
説明
(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidinyl group attached to a piperidinyl ring, and a methanol moiety.
Synthetic Routes and Reaction Conditions:
Reduction of Pyrrolidinone Derivatives: One common synthetic route involves the reduction of pyrrolidinone derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophilic Substitution Reactions: Another method involves nucleophilic substitution reactions where a suitable leaving group on the piperidinyl ring is substituted with a pyrrolidinyl group.
Hydrolysis of Ethers: The compound can also be synthesized through the hydrolysis of ethers, where an appropriate ether precursor is hydrolyzed under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
化学反応の分析
(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the compound to its corresponding alcohol.
Substitution Reactions: Nucleophilic substitution reactions can occur at the piperidinyl ring, where nucleophiles replace leaving groups.
Acid-Base Reactions: The compound can participate in acid-base reactions due to the presence of hydroxyl and amine groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Various nucleophiles and leaving groups under suitable conditions.
Acid-Base Reactions: Common acids and bases used in organic synthesis.
Major Products Formed:
Oxidation Products: Corresponding oxo derivatives.
Reduction Products: Corresponding alcohols.
Substitution Products: Various substituted piperidinyl derivatives.
Acid-Base Reaction Products: Salts and conjugate acids/bases.
科学的研究の応用
(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride: has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a ligand in biological studies to understand receptor-ligand interactions.
Industry: The compound can be used in the production of various industrial chemicals and materials.
作用機序
(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride: can be compared with other similar compounds such as (1-(azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride and (1-(piperidin-4-yl)pyrrolidin-3-yl)methanol hydrochloride . These compounds share structural similarities but differ in the nature of the heterocyclic rings and substituents.
類似化合物との比較
(1-(azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride
(1-(piperidin-4-yl)pyrrolidin-3-yl)methanol hydrochloride
The uniqueness of (1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride
特性
IUPAC Name |
(1-pyrrolidin-3-ylpiperidin-4-yl)methanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c13-8-9-2-5-12(6-3-9)10-1-4-11-7-10;;/h9-11,13H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRPFRSUTPYYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCC(CC2)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















